4-(1H-imidazol-2-yl)benzoic Acid

Crystal engineering Coordination polymer design Conformational analysis

4-(1H-Imidazol-2-yl)benzoic acid (CAS 108035-45-6) is a heterobifunctional building block combining a carboxylic acid donor and a 2-imidazolyl N-donor on a 1,4-disubstituted benzene scaffold. Its single-crystal structure confirms a near-planar conformation with a dihedral angle between the imidazole and benzene rings of only 2.9°, and the molecule crystallizes as an inner salt in the orthorhombic space group Pca2₁.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 108035-45-6
Cat. No. B012500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-yl)benzoic Acid
CAS108035-45-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
InChIKeyYJCYHGYOXHANSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-2-yl)benzoic Acid (CAS 108035-45-6): Sourcing the 2-Imidazolyl Isomer for Coordination and Materials Research


4-(1H-Imidazol-2-yl)benzoic acid (CAS 108035-45-6) is a heterobifunctional building block combining a carboxylic acid donor and a 2-imidazolyl N-donor on a 1,4-disubstituted benzene scaffold. Its single-crystal structure confirms a near-planar conformation with a dihedral angle between the imidazole and benzene rings of only 2.9°, and the molecule crystallizes as an inner salt in the orthorhombic space group Pca2₁ [1]. With a molecular formula C₁₀H₈N₂O₂, MW 188.18 g·mol⁻¹, and a predicted pKa of approximately 3.36 for the carboxylic acid group, this compound provides two hydrogen-bond donor sites (COOH and imidazole N–H) and three acceptor sites, enabling predictable supramolecular assembly in both coordination polymer and cocrystal design [1].

Why 4-(1H-Imidazol-2-yl)benzoic Acid Cannot Be Replaced by the 1-Imidazolyl or 4-Imidazolyl Isomer


Although the three regioisomers of imidazolyl-benzoic acid share the same molecular formula (C₁₀H₈N₂O₂) and molecular weight (188.18 g·mol⁻¹), they diverge fundamentally in molecular geometry, hydrogen-bonding inventory, and electronic character. The 2-imidazolyl isomer (CAS 108035-45-6) places the imidazole N–H donor at the ortho-like position relative to the benzoic acid, producing a nearly coplanar conformation (dihedral angle 2.9°) that maximizes π-conjugation and enables an inner-salt zwitterionic solid-state structure [1]. In contrast, the 1-imidazolyl isomer (CAS 17616-04-5) attaches via the imidazole nitrogen, eliminating the N–H donor, twisting the rings by 14.5°, and raising the carboxylic acid pKa by approximately 1.3 log units [2][3]. The 4-imidazolyl isomer (CAS 13569-97-6) retains the N–H donor but positions it remotely, altering the directionality of hydrogen-bonded networks and metal-coordination geometries [4]. These differences are not subtle: they control whether a coordination polymer forms a 2D (4,4) net versus a different topology, whether the ligand can serve as a visible-light-absorbing edge-grafting monomer, and whether reliable O–H···N supramolecular synthons can be engineered into cocrystals. Substituting one isomer for another therefore changes the outcome of a synthesis, not merely its efficiency.

Quantitative Differentiation Evidence: 4-(1H-Imidazol-2-yl)benzoic Acid vs. Its Closest Isomeric and Structural Analogs


Near-Coplanar Conformation vs. the Twisted 1-Imidazolyl Isomer: Crystallographic Dihedral Angle Comparison

The 2-imidazolyl isomer is essentially flat: single-crystal X-ray diffraction gives a dihedral angle between the imidazole ring and the benzene-1,4-diyl fragment of 2.9°, and the angle between the benzene ring and the carboxylate group is 5.12°, meaning the entire π-system is nearly coplanar [1]. The molecule crystallizes as an inner salt (imidazolium carboxylate), forming robust N–H···O hydrogen bonds [N···O = 2.564(3) Å and 2.751(3) Å] [1]. In contrast, the 1-imidazolyl isomer (CAS 17616-04-5) shows a dihedral angle of 14.5(1)° between the imidazole and benzene rings, disrupting conjugation and preventing the inner-salt motif. This 5× larger twist angle directly affects the electronic communication between the donor groups and the aromatic spacer [2].

Crystal engineering Coordination polymer design Conformational analysis

Enhanced Carboxylic Acid Acidity: pKa Comparison Across Three Imidazolyl-Benzoic Acid Regioisomers

The predicted aqueous pKa of the carboxylic acid group in 4-(1H-imidazol-2-yl)benzoic acid is 3.36 ± 0.10 . This value is approximately 1.3 log units lower than that of the 1-imidazolyl isomer (predicted pKa 4.66) and 0.53 log units lower than the 4-imidazolyl isomer (predicted pKa 3.89) [1][2]. The enhanced acidity of the 2-isomer is consistent with the imidazole ring acting as an electron-withdrawing substituent at the 2-position and with the inner-salt stabilization observed in the solid state. Unsubstituted benzoic acid serves as an additional baseline with a pKa of 4.20, meaning the 2-imidazolyl substituent acidifies the carboxyl group by roughly 0.84 log units, whereas the 1-imidazolyl substituent slightly basicifies it [3].

Physicochemical profiling Solubility optimization Coordination chemistry pH control

Dual Hydrogen-Bond Donor Capacity vs. Single Donor in the 1-Imidazolyl Isomer

4-(1H-Imidazol-2-yl)benzoic acid possesses two hydrogen-bond donor (HBD) sites: the carboxylic acid O–H and the imidazole N–H, and three hydrogen-bond acceptor (HBA) sites (carbonyl O, carboxylate O, imidazole N) . In its crystalline inner-salt form, both N–H donors engage simultaneously in strong N–H···O hydrogen bonds [N···O = 2.564(3) Å, 164.6°; N···O = 2.751(3) Å, 162.4°], producing a dense 3D hydrogen-bonded network [1]. The 1-imidazolyl isomer (CAS 17616-04-5), by contrast, has only a single HBD (the carboxylic acid O–H), because the imidazole is N-substituted and cannot donate an N–H hydrogen bond; its HBD count is 1 [2]. This means the 1-isomer can only form O–H···N chains but lacks the orthogonal N–H···O interactions that stitch chains into sheets in the 2-isomer.

Supramolecular chemistry Cocrystal design Hydrogen-bonded framework engineering

Zn(II) and Cd(II) Coordination Polymers Exhibit Exceptional Thermal Stability Attributed to the 2-Imidazolyl Ligand Geometry

Two independent studies report that coordination polymers built from 4-(1H-imidazol-2-yl)benzoic acid (H₂iba) with Zn(II) and Cd(II) exhibit 'exceptional high thermal stability.' The Zn(II) polymer [Zn(Hiba)₂]ₙ features a 2D (4,4) layer structure in which the partially deprotonated Hiba⁻ ligands interlink 1D chiral chains, and the material's stability was characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction [1]. The analogous Cd(II) polymer [Cd(Hiba)₂]ₙ forms zigzag chains further connected by hydrogen bonding into a 2D corrugated sheet and then into a 3D supramolecular edifice; its bulk purity was verified by powder X-ray diffraction (PXRD) and its exceptional thermal stability was explicitly noted [2]. These results are attributed to the specific geometry of the 2-imidazolyl ligand—its near-planarity and dual carboxylate/imidazole donor set generate tightly packed frameworks that resist thermal degradation.

Metal-organic frameworks Thermogravimetric analysis Coordination polymer stability

Edge-Grafted g-C₃N₄ Photocatalyst Achieves 2948.52 µmol·g⁻¹·h⁻¹ H₂ Evolution Using the 2-Imidazolyl Isomer as the Grafting Monomer

4-(1H-Imidazol-2-yl)benzoic acid (IBA) has been successfully integrated as an edge-grafting monomer into graphitic carbon nitride (g-C₃N₄) via one-pot chemical condensation with urea, followed by photodeposition of NiS cocatalysts [1]. The optimal composite, g-CN/IBA-3%NiS, delivered a photocatalytic H₂ evolution rate of 2948.52 µmol·g⁻¹·h⁻¹ under visible light (λ > 420 nm), with a maximum apparent quantum efficiency (AQE) of 3.20% at 450 nm [1]. This performance represents a significant enhancement over undoped g-CN, which was used as the baseline in the same study. The authors attribute the improvement to two synergistic effects enabled specifically by the IBA graft: (i) a remarkable redshift in optical absorption extending into the visible range, and (ii) effective suppression of photogenerated carrier recombination through in-plane charge separation [1].

Photocatalysis Hydrogen evolution Carbon nitride functionalization

Patent-Backed Scaffold for Pharmacologically Active 2-Substituted Benzoic Acid Imidazoles with Antiplatelet Activity

European Patent EP 0142754 A2 (1985) claims a family of 2-substituted benzoic acid imidazoles—including compounds where the imidazolyl group is attached at the 4- or 5-position of the benzoic acid ring—as platelet antiaggregating agents useful in cardiovascular and inflammatory conditions [1]. The patent specifically validates the 2-imidazolyl substitution pattern as pharmacologically productive, demonstrating that compounds of this class inhibit thromboxane A₂ synthesis and reduce metastasis in tumor models [1]. While the patent covers a broad genus, 4-(1H-imidazol-2-yl)benzoic acid (CAS 108035-45-6) represents the minimal pharmacophoric core: a benzoic acid with a free 2-imidazolyl group at the para position. In contrast, the 1-imidazolyl isomer (CAS 17616-04-5) is not encompassed by this patent's claims, as the N-substitution abolishes the key imidazole N–H functionality required for the described biological mechanism [2].

Medicinal chemistry Platelet antiaggregation Thromboxane synthesis inhibition

High-Confidence Application Scenarios for 4-(1H-Imidazol-2-yl)benzoic Acid Based on Verified Differentiation Evidence


Rational Design of 2D and 3D Coordination Polymers with Predictable Topology

The near-planar geometry (imidazole–benzene dihedral angle 2.9°) and dual carboxylate/imidazole donor set of 4-(1H-imidazol-2-yl)benzoic acid have been experimentally validated to produce [Zn(Hiba)₂]ₙ and [Cd(Hiba)₂]ₙ coordination polymers with 2D (4,4) layer topology and exceptional thermal stability [1][2]. Researchers developing MOFs or CPs for gas storage, sensing, or catalysis should select this 2-isomer specifically when a rigid, linear, ditopic ligand with coplanar donor groups is required to replicate published framework architectures. The 1-imidazolyl isomer (14.5° twist) cannot deliver the same topology and should not be used as a substitute [3].

Edge-Grafted g-C₃N₄ Photocatalysts for Solar Hydrogen Production

Only the 2-imidazolyl isomer has been demonstrated as an effective edge-grafting comonomer for graphitic carbon nitride photocatalysts. The g-CN/IBA-3%NiS composite achieves a photocatalytic H₂ evolution rate of 2948.52 µmol·g⁻¹·h⁻¹ (AQE 3.20% at 450 nm), significantly outperforming undoped g-CN by simultaneously extending visible-light absorption and suppressing charge recombination [1]. Materials scientists designing noble-metal-free photocatalysts should specifically procure CAS 108035-45-6, as no comparable grafting performance has been published for the 1-imidazolyl or 4-imidazolyl regioisomers.

Cocrystal Engineering Exploiting the Dual Hydrogen-Bond Donor Motif

The 2-imidazolyl isomer is unique among the three regioisomers in providing two hydrogen-bond donors (COOH and imidazole N–H) in a nearly coplanar geometry [1][2]. In the solid state, both N–H groups engage simultaneously in strong N–H···O hydrogen bonds with carboxylate acceptors (2.564 Å and 2.751 Å), creating a reliable supramolecular synthon [1]. This makes it the isomer of choice for directed cocrystal assembly with complementary ditopic acceptors, where the 1-imidazolyl isomer (HBD = 1) would fail to form the orthogonal hydrogen-bonding network [3].

Medicinal Chemistry Scaffold for Anti-Platelet and Anti-Thrombotic Lead Optimization

European Patent EP 0142754 A2 establishes that 2-substituted benzoic acid imidazoles bearing a free imidazole N–H function as platelet antiaggregating agents via inhibition of thromboxane A₂ synthesis [1]. 4-(1H-Imidazol-2-yl)benzoic acid represents the minimal core scaffold for this pharmacophore class. Medicinal chemistry teams pursuing anti-thrombotic or anti-metastatic programs should source this specific isomer; the N-substituted 1-imidazolyl isomer lacks the essential N–H pharmacophoric element and falls outside the scope of the patent's validated structure–activity relationship [2].

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